molecular formula C8H6N4S B1280123 5-Azido-2-methyl-1,3-benzothiazole CAS No. 23085-29-2

5-Azido-2-methyl-1,3-benzothiazole

Cat. No.: B1280123
CAS No.: 23085-29-2
M. Wt: 190.23 g/mol
InChI Key: VBVFBHXLQPPCTI-UHFFFAOYSA-N
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Description

5-Azido-2-methyl-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and pharmacological activities. The azido group attached to the benzothiazole ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

5-Azido-2-methyl-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Benzothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if inhaled and harmful if swallowed or in contact with skin . Specific safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as benzothiazole and their pharmacological applications are areas of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-2-methyl-1,3-benzothiazole typically involves the introduction of an azido group to a pre-formed benzothiazole ring. One common method is the nucleophilic substitution reaction where 2-methyl-1,3-benzothiazole is treated with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Safety measures are crucial due to the potentially explosive nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

5-Azido-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

    Cycloaddition Conditions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

Major Products Formed

    Reduction: 2-Methyl-1,3-benzothiazol-5-amine.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

    Cycloaddition: 1,2,3-Triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-benzothiazole: Lacks the azido group, making it less reactive in certain chemical transformations.

    5-Amino-2-methyl-1,3-benzothiazole: The amino group provides different reactivity compared to the azido group.

    5-Nitro-2-methyl-1,3-benzothiazole: The nitro group imparts different electronic properties and reactivity.

Uniqueness

5-Azido-2-methyl-1,3-benzothiazole is unique due to the presence of the azido group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

5-azido-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c1-5-10-7-4-6(11-12-9)2-3-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVFBHXLQPPCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498290
Record name 5-Azido-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23085-29-2
Record name 5-Azido-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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